molecular formula C17H19NO4S B2459989 Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 592470-93-4

Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No.: B2459989
CAS No.: 592470-93-4
M. Wt: 333.4
InChI Key: AHBHGKDLOXJFNT-UHFFFAOYSA-N
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Description

Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate: is an organic compound that belongs to the class of sulfonyl glycinates This compound is characterized by the presence of a sulfonyl group attached to a glycine moiety, with additional methylphenyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylphenylamine, 4-methylphenylsulfonyl chloride, and glycine methyl ester.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted glycinates depending on the reagents used.

Scientific Research Applications

Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(3-methylphenyl)-N-[(4-chlorophenyl)sulfonyl]glycinate
  • Methyl N-(3-methylphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycinate
  • Methyl N-(3-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]glycinate

Uniqueness

Methyl N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is unique due to the presence of both 3-methylphenyl and 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to distinct properties compared to other similar compounds.

Properties

IUPAC Name

methyl 2-(3-methyl-N-(4-methylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-13-7-9-16(10-8-13)23(20,21)18(12-17(19)22-3)15-6-4-5-14(2)11-15/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBHGKDLOXJFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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